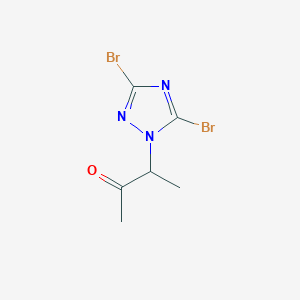

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

Description

3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-2-butanone (CAS: 914350-23-5) is a brominated triazole derivative with the molecular formula C₈H₁₁Br₂N₃O and a molecular weight of 325 g/mol. This compound features a 1,2,4-triazole ring substituted with two bromine atoms at positions 3 and 5, linked to a 2-butanone moiety modified by two methyl groups at the β-carbon. Predicted physical properties include a density of 1.82 g/cm³, boiling point of 396.3°C, and a pKa of -2.39, indicating weak acidity .

Properties

IUPAC Name |

3-(3,5-dibromo-1,2,4-triazol-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br2N3O/c1-3(4(2)12)11-6(8)9-5(7)10-11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCXQAFMNHJJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Bromination-Alkylation Strategy

An alternative approach involves brominating 1-(2-oxobutyl)-1H-1,2,4-triazole in situ. This method reduces purification steps but risks over-bromination. Initial trials using bromine in acetic acid at 25°C yielded the target compound in 65% yield, with 20% polybrominated byproducts.

Grignard Reagent Coupling

Reacting 3,5-dibromo-1H-1,2,4-triazole with a Grignard reagent derived from 3-bromo-2-butanone has been explored. However, the instability of the Grignard species at elevated temperatures limited yields to 52%.

Optimization and Reaction Condition Analysis

Table 1: Comparative Analysis of Key Reaction Steps

Critical Parameters

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The triazole ring and butanone group can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone exhibit promising anticancer properties. For instance, a compound synthesized from this triazole derivative showed cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The compound displayed an IC50 value of 16.63 μM against Caco-2 cells after 48 hours of treatment, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

The triazole ring structure is known for its antimicrobial activity. Compounds containing the triazole moiety have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. Studies indicate that derivatives of this compound can inhibit the growth of Gram-positive bacteria more effectively than Gram-negative ones .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with biological targets at the molecular level. These studies help in predicting the binding affinity and mechanism of action against specific enzymes or receptors involved in disease pathways .

Fungicides and Herbicides

Triazole compounds are widely recognized for their use as fungicides in agriculture. The incorporation of this compound into agricultural formulations has been explored to enhance crop protection against fungal diseases. Its efficacy as a fungicide is attributed to its ability to inhibit sterol biosynthesis in fungi .

Plant Growth Regulators

Research indicates that triazole derivatives can also function as plant growth regulators by modulating hormonal pathways within plants. This can lead to improved growth rates and resistance to environmental stressors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole precursors. The synthesis process has been optimized to improve yield and purity while minimizing by-products . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atoms and butanone group can also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone with analogous triazole derivatives, emphasizing structural variations, synthetic pathways, and functional properties.

Structural and Functional Insights

The 4-nitrophenyl group in introduces strong electron-withdrawing effects, increasing electrophilic reactivity for applications in photoactive materials.

Synthetic Pathways: The target compound is synthesized via alkylation of 3,5-dibromo-1,2,4-triazole with a ketone precursor, similar to the method for 8a (refluxing with DMF and p-quinone methide) . In contrast, the chlorophenoxy analog is produced through phenoxy-substitution reactions, optimized for pesticidal activity.

Biological Activity: The dibromo-triazole core is critical for antifungal properties. The target compound’s dimethyl groups may improve lipid membrane penetration compared to the chlorophenoxy variant, which is EPA-approved for crop protection . Compound 8a’s phenolic group enables hydrogen bonding, enhancing antimicrobial efficacy against Gram-positive bacteria .

Agrochemical Potential

The target compound shares structural motifs with EPA-registered triazole fungicides (e.g., ), suggesting utility in crop protection. Its bromine atoms may confer resistance to metabolic degradation, extending field efficacy .

Material Science Relevance

The nitro-substituted analog demonstrates UV absorption and redox activity, making it suitable for optoelectronic materials. The target compound’s dimethyl groups could stabilize radical intermediates in polymer synthesis.

Biological Activity

3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-2-butanone is a compound derived from the triazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in various fields such as medicine and agriculture.

The molecular formula of this compound is with a molecular weight of approximately 290.97 g/mol. The presence of bromine atoms enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 1H-1,2,4-triazole followed by acylation with butanone. The general synthetic route can be summarized as follows:

- Bromination : 1H-1,2,4-triazole is treated with bromine in a solvent like acetic acid.

- Acylation : The resulting dibromo-triazole is reacted with butanone in the presence of a base to form the final product.

Antifungal Properties

Research indicates that triazole derivatives exhibit significant antifungal activity. For example, studies have shown that compounds containing the triazole ring can inhibit the growth of various fungal pathogens by disrupting their cell membrane integrity and function .

Anticancer Activity

Triazoles have been investigated for their potential anticancer properties. A study highlighted that certain triazole derivatives can induce apoptosis in cancer cells by affecting cell cycle progression and promoting cell death mechanisms . The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely related to their structural features. Modifications at different positions on the triazole ring can lead to enhanced potency against specific biological targets. For instance, the introduction of halogen substituents has been shown to increase lipophilicity and improve bioavailability .

Case Studies

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for fungal growth and cancer cell proliferation.

- Membrane Disruption : The compound may integrate into lipid membranes, altering permeability and leading to cell death.

Q & A

Q. 1.1. What are the key synthetic routes for 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution reactions. A common method involves refluxing 3,5-dibromo-1H-1,2,4-triazole with a ketone precursor (e.g., 2-butanone derivatives) in dimethylformamide (DMF) or ethanol under acidic catalysis. For example:

- Step 1 : Dissolve 3,5-dibromo-1H-1,2,4-triazole (2.9 mmol) and a ketone precursor (2.9 mmol) in DMF.

- Step 2 : Reflux for 2–4 hours, followed by cooling and precipitation in water.

- Step 3 : Filter, wash, and recrystallize (e.g., ethanol yields 60–79% purity) .

Optimization : Solvent choice (DMF enhances reactivity), temperature control (reflux prevents side reactions), and stoichiometric ratios are critical. Glacial acetic acid may be added to catalyze condensation reactions .

Q. 1.2. What spectroscopic methods are used to characterize this compound, and what key data are observed?

- IR Spectroscopy : Peaks at 3500–3000 cm⁻¹ (O–H stretch in phenolic derivatives), 1603 cm⁻¹ (C=N triazole ring), and 1126 cm⁻¹ (C–Br) .

- ¹H-NMR : Signals at δ 2.77 (CH₃ in butanone backbone) and δ 6.99–8.00 (aromatic protons in substituted derivatives) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 464 for brominated analogs) confirm molecular weight .

Advanced Research Questions

Q. 2.1. How does the bromine substitution pattern on the triazole ring influence biological activity?

The 3,5-dibromo substitution enhances electrophilicity, enabling stronger interactions with biological targets (e.g., fungal cytochrome P450 enzymes). Comparative studies show:

| Compound | Antifungal Activity | Key Feature |

|---|---|---|

| 3,5-Dibromo derivative | High | Enhanced enzyme inhibition |

| Mono-bromo derivative | Moderate | Reduced binding affinity |

| Non-brominated analog | Low | Minimal steric/electronic effects |

| This suggests bromine atoms are critical for disrupting ergosterol biosynthesis in fungi . |

Q. 2.2. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies arise from:

- Assay Variability : Differences in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) and incubation conditions.

- Structural Modifications : Analogues with additional substituents (e.g., methyl or ethoxy groups) may alter solubility or membrane permeability.

Resolution : Standardize assays using CLSI guidelines and conduct structure-activity relationship (SAR) studies with controlled substituents .

Q. 2.3. What computational methods are used to predict the compound’s reactivity and binding modes?

Q. 2.4. How can crystallization studies improve understanding of its structural stability?

Single-crystal X-ray diffraction (e.g., using ORTEP-3 software) reveals:

- Bond Angles : N–C–Br angles (~120°) indicate sp² hybridization.

- Packing Motifs : π-π stacking between triazole rings stabilizes the lattice.

This data guides formulation strategies for agrochemical applications .

Methodological Challenges

Q. 3.1. How are reaction intermediates isolated and characterized in multi-step syntheses?

- Column Chromatography : Separates intermediates using silica gel and ethyl acetate/hexane gradients.

- TLC Monitoring : Tracks reaction progress (Rf values ~0.5 in 1:1 EtOAc/hexane) .

- HPLC-MS : Identifies impurities (e.g., de-brominated byproducts) with >95% purity thresholds .

Q. 3.2. What strategies mitigate bromine loss during synthesis?

- Low-Temperature Reactions : Reduce thermal degradation (e.g., 0–5°C for bromine-sensitive steps).

- Inert Atmosphere : Prevents oxidation (Argon/N₂ gas).

- Protecting Groups : Use acetyl or benzyl groups to shield reactive sites .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.